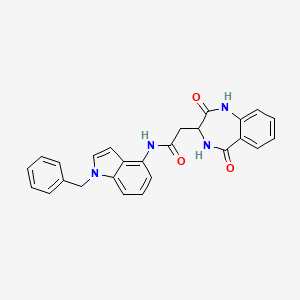![molecular formula C19H22N2O6S B14953330 N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B14953330.png)
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide: is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a benzodioxole moiety, a sulfonyl group, and an alaninamide backbone, which contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the condensation of catechol with formaldehyde, followed by sulfonation to introduce the sulfonyl group. The alaninamide backbone is then synthesized through standard peptide coupling reactions, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.
Major Products
The major products formed from these reactions include quinone derivatives, sulfides, and substituted phenyl derivatives, respectively .
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety can interact with active sites of enzymes, inhibiting their activity, while the sulfonyl group can form strong hydrogen bonds with receptor sites, modulating their function. These interactions can lead to various biological effects, including the inhibition of inflammatory pathways and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline
- N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
Compared to these similar compounds, N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is unique due to its combination of a benzodioxole moiety, a sulfonyl group, and an alaninamide backbone. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C19H22N2O6S |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C19H22N2O6S/c1-12-8-15(5-7-16(12)25-3)28(23,24)21-13(2)19(22)20-10-14-4-6-17-18(9-14)27-11-26-17/h4-9,13,21H,10-11H2,1-3H3,(H,20,22) |
Clé InChI |
VRPFBERXWSWILB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate](/img/structure/B14953248.png)
![N-[2-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B14953252.png)
![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14953262.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B14953267.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B14953269.png)
![7-(2-hydroxy-3-{[2-(4-methoxyphenyl)ethyl]amino}propoxy)-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14953270.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B14953277.png)
![methyl (2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B14953279.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953283.png)

![2-[acetyl(2-methoxyethyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B14953301.png)
![(8xi,9xi,14xi)-3-[(Pentafluorobenzyl)oxy]estra-1(10),2,4-trien-17-one](/img/structure/B14953312.png)
![3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide](/img/structure/B14953316.png)
